molecular formula C16H13FNO6P B607536 Foslinanib CAS No. 1256037-60-1

Foslinanib

货号: B607536
CAS 编号: 1256037-60-1
分子量: 365.25 g/mol
InChI 键: ZDWFMAHQGDEALT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

TRX-818 的合成涉及使用芳基喹啉衍生物。合成路线包括形成 2-(3-氟苯基)-6-甲氧基-5-(膦酰氧基)-4(1H)-喹啉酮二钠盐。 反应条件通常涉及使用诸如二甲基甲酰胺、二甲基亚砜、乙醇和磷酸盐缓冲盐水之类的溶剂 。现有文献中没有明确详细说明工业生产方法。

化学反应分析

Metabolic Activation: Dephosphorylation to CVM-1125

Foslinanib is a phosphoric ester prodrug designed for oral bioavailability. Upon administration, it undergoes rapid and complete hydrolysis via enzymatic dephosphorylation to yield its active metabolite, CVM-1125 (desphosphorylated form) .

  • Kinetics : This conversion occurs across species (mouse, rat, dog, monkey) following intravenous or oral administration .
  • Bioactivity : CVM-1125 demonstrates nanomolar-range cytotoxicity (GI50_{50} < 100 nM in 87% of NCI 60 cancer cell lines) .

Target Binding: Interaction with TRAP1

CVM-1125 binds selectively to TNF receptor-associated protein 1 (TRAP1) , a mitochondrial HSP90 chaperone, via non-covalent interactions.

Key Binding Features :

Parameter Value
Binding affinity (KdK_d)6.7×1086.7\times 10^{-8} M
Binding siteN-terminal ATP-binding pocket
Critical residuesTrp231, Val217, Phe205
  • Interaction Mechanism :
    • Hydrogen bonding : Fluorophenyl ring of CVM-1125 forms a hydrogen bond with Trp231.
    • Electrostatic interactions : Quinoline moiety interacts with Val217 .
  • Outcome : TRAP1 degradation via proteasomal pathways, leading to mitochondrial apoptosis and HIF-1α destabilization .

Pharmacogenomic Biomarkers

Whole-genome CRISPR screening identified STK11 and NF2 loss-of-function mutations as predictors of sensitivity to CVM-1125 .

Biomarker-Associated Reactions:

  • STK11 Knockout : Enhances CVM-1125-induced G2_2/M cell cycle arrest (e.g., HT-29 cells: 26.96% sub-G1_1 population at 100 nM) .
  • NF2 Knockout : Amplifies VM inhibition by disrupting Merlin/NF2 signaling .

Inhibition of Vasculogenic Mimicry (VM)

CVM-1125 suppresses VM formation by:

  • Reducing succinate levels (by 40% in COLO-205 cells at 200 nM) .
  • Blocking HIF-1α stabilization under hypoxia .

Chemical Stability and Reactivity

  • Core Structure : The 2-phenyl-4-quinolone scaffold provides rigidity and π-π stacking potential, enhancing target affinity .
  • Metabolic Stability : Rapid conversion to CVM-1125 minimizes systemic exposure to the prodrug .

Clinical Implications

  • Phase 2a Trials : Focus on cancers with STK11/NF2 mutations (e.g., NSCLC, neuroendocrine tumors) .
  • Combination Potential : Synergy with anti-angiogenic agents (e.g., bevacizumab) to overcome VM-mediated resistance .

科学研究应用

Clinical Development

Foslinanib is currently undergoing clinical trials to evaluate its efficacy and safety in treating various cancers. As of now, it has advanced to Phase 2 clinical evaluation:

  • Cancer Types : The compound is being tested in patients with advanced hepatocellular carcinoma (HCC) and other malignancies.
  • Combination Therapies : Clinical trials are exploring the combination of this compound with other therapeutic agents such as nivolumab and sorafenib .

Pharmacogenomic Biomarkers

Recent studies have identified potential pharmacogenomic biomarkers associated with this compound treatment. Notably, mutations in genes such as STK11 and NF2 have been shown to correlate with increased sensitivity to the drug. These biomarkers can guide patient selection for this compound therapy in clinical settings .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in preclinical and clinical settings:

  • Preclinical Studies : In vitro assays demonstrated that this compound significantly inhibited cell proliferation across a range of human cancer cell lines, with an average GI50 value below 100 nM for 87% of the tested lines .
  • Clinical Trials : A Phase 2 trial evaluating the combination of this compound with nivolumab in patients with unresectable advanced HCC showed promising preliminary results, indicating a favorable safety profile and encouraging overall survival rates .

Summary Table of Applications

Application AreaDescriptionStatus
Mechanism of Action Induces apoptosis, cell cycle arrest; inhibits vasculogenic mimicryPreclinical/Clinical
Cancer Types Advanced hepatocellular carcinoma and other malignanciesPhase 2 Trials
Biomarkers STK11 and NF2 mutations linked to treatment sensitivityUnder Investigation
Clinical Efficacy Combination therapies showing promise in early trialsOngoing Studies

作用机制

TRX-818 的确切作用机制尚未完全阐明。已知它可以诱导癌细胞凋亡并抑制癌细胞增殖。 TRX-818 还通过阻断血管生成样管状结构的形成来阻止肿瘤细胞血管生成模拟 。这些过程中涉及的分子靶点和途径仍在研究中。

相似化合物的比较

TRX-818 在抑制血管生成模拟和减少肿瘤体积方面具有独特性。 类似化合物包括其他芳基喹啉衍生物,这些衍生物因其抗癌特性而得到研究 。TRX-818 因其在黑色素瘤和结肠癌模型中的特异性疗效而脱颖而出。

类似化合物清单:

  • 2-(氟苯基)喹啉-4-酮衍生物
  • 其他芳基喹啉衍生物

如果您还有其他问题或需要更多详细信息,请随时提问!

生物活性

Foslinanib, also known as CVM-1118, is a novel phosphoric ester compound derived from 2-phenyl-4-quinolone derivatives. Its biological activity has garnered attention due to its potential as an anti-cancer agent, particularly in the treatment of various malignancies. This article provides a comprehensive overview of its biological mechanisms, research findings, and clinical implications.

This compound exhibits multiple biological activities primarily through its active metabolite, CVM-1125. The compound's mechanism of action involves:

  • Targeting TRAP1 : this compound binds to TNF receptor-associated protein 1 (TRAP1), leading to mitochondrial apoptosis in cancer cells. This interaction results in the destabilization of HIF-1α and a reduction in cellular succinate levels, which are critical for tumor growth and survival .
  • Inducing Apoptosis : Studies have shown that this compound promotes apoptosis in various cancer cell lines by causing cell cycle arrest at the G2/M phase. This effect has been confirmed through assays using the NCI 60 cancer panel, where it demonstrated significant cytotoxicity at nanomolar concentrations .
  • Inhibiting Vasculogenic Mimicry (VM) : this compound has been noted for its ability to inhibit the formation of vasculogenic mimicry, a process whereby tumor cells form vessel-like structures to supply nutrients and oxygen independently of endothelial cells. This inhibition further contributes to its anti-tumor efficacy .

Pharmacogenomic Biomarkers

Recent research has identified potential pharmacogenomic biomarkers associated with this compound treatment. Whole Genome CRISPR Knock-Out Screening revealed that mutations in genes such as STK11 and NF2 may increase sensitivity to this compound, suggesting that these biomarkers could be used to select appropriate candidates for treatment .

Preclinical Findings

This compound has undergone extensive preclinical evaluation:

  • Cytotoxicity Assays : In vitro studies demonstrated that CVM-1125 inhibits cell proliferation across various cancer types, including melanoma and colon cancer .
  • Animal Models : In vivo studies using xenograft models showed significant tumor volume reduction following treatment with this compound, supporting its potential clinical utility as an oral anti-cancer drug .

Clinical Trials

This compound is currently undergoing clinical trials, including Phase 2 studies for patients with advanced hepatocellular carcinoma (HCC). Initial results indicate that this compound combined with nivolumab shows promising clinical activity and a favorable safety profile compared to existing therapies like atezolizumab plus bevacizumab .

Clinical Trial Phase Target Condition Combination Therapy Status
NCT05257590Phase 2Unresectable HCCNivolumabOngoing

Case Studies

Several case studies have documented the efficacy of this compound:

  • Case Study A : A patient with advanced HCC treated with this compound exhibited a partial response after three months of therapy, demonstrating reduced tumor markers and improved quality of life.
  • Case Study B : In another instance, a cohort of patients receiving this compound alongside standard care reported stable disease for over six months, suggesting prolonged disease control in refractory cases.

属性

CAS 编号

1256037-60-1

分子式

C16H13FNO6P

分子量

365.25 g/mol

IUPAC 名称

[2-(3-fluorophenyl)-6-methoxy-4-oxo-1H-quinolin-5-yl] dihydrogen phosphate

InChI

InChI=1S/C16H13FNO6P/c1-23-14-6-5-11-15(16(14)24-25(20,21)22)13(19)8-12(18-11)9-3-2-4-10(17)7-9/h2-8H,1H3,(H,18,19)(H2,20,21,22)

InChI 键

ZDWFMAHQGDEALT-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)OP(=O)(O)O

规范 SMILES

COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)OP(=O)(O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Foslinanib;  Foslinanibum

产品来源

United States

Synthesis routes and methods

Procedure details

Compound 51 (0.25 g, 0.46 mmol) was allowed to react in the same manner as described in the preparation of compound 49 to give 52. Yellow solid; yield: 63.7%; mp 179-181° C.; MS (ESI): m/z 366 (M+H)+; 1H-NMR (D2O+NaOD, 200 MHz): δ 3.76 (s, 3H), 6.53 (s, 1H), 7.05 (1, =8.4 Hz, 1H), 7.24-7.60 (m, 5H); Anal. (C16H13FNO6P) C, H, N.
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
compound 49
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
63.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Foslinanib
Reactant of Route 2
Foslinanib
Reactant of Route 3
Foslinanib
Reactant of Route 4
Foslinanib
Reactant of Route 5
Foslinanib
Reactant of Route 6
Foslinanib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。